4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile

Lipophilicity Drug-likeness Physicochemical property comparison

Addressing the need for a non-planar dihydroquinazoline-8-carbonitrile kinase hinge binder: • CAS 89638-33-5: ≥97% purity, ready for parallel synthesis. • Unique C4-cyclohexyl elevates Fsp³ (~0.47) & lipophilicity (XLogP 3.6) vs flat aryl or methyl analogs. • N3-H donor preserved-essential for hinge H-bond; lost in N-alkyl/aromatized forms. • 8-CN as convertible handle (→ acid, amine, tetrazole); C2 unsubstituted for dual-warhead elaboration. • Immediate availability for scaffold hopping without custom synthesis.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 89638-33-5
Cat. No. B11849868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile
CAS89638-33-5
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)C#N)NC=NC2C3CCCCC3
InChIInChI=1S/C17H21N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h8,10,13,16H,3-7H2,1-2H3,(H,19,20)
InChIKeyJMQNNWUPDOFZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile


4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile (CAS 89638-33-5) is a synthetically tractable, low-molecular-weight dihydroquinazoline scaffold (MW 267.37 g/mol) featuring a saturated 4-cyclohexyl substituent, a 8-carbonitrile group, and 6,7-dimethyl decoration on the benzenoid ring [1]. It belongs to the 1,4-dihydroquinazoline subclass, distinct from aromatized quinazolines and 2-oxo congeners, and is commercially available at ≥97% purity for use as a versatile research intermediate, screening building block, or scaffold-hopping starting point .

Why 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile Cannot Be Substituted by In-Class Analogs


Dihydroquinazoline-8-carbonitriles cannot be treated as interchangeable catalog items because even minor modifications to the core structure–oxidation state at C2, N3 substitution, C4 substituent type, or benzenoid methylation pattern–profoundly alter molecular recognition, physicochemical properties, and downstream synthetic utility. For instance, the 1,4-dihydro isomer (possessing an sp³-hybridized C4) exhibits a distinct hydrogen-bonding donor profile and geometric topology compared to its 2-oxo and fully aromatized counterparts, which translates into measurable differences in logP, PSA, HBD count, and conformational flexibility [1]. The 4-cyclohexyl group in the target compound confers a unique lipophilic and steric signature that cannot be replicated by smaller alkyl (e.g., 4-methyl) or flat aromatic (e.g., 4-phenyl) substituents commonly found in adjacent catalog entries. Direct comparative data quantifying these differences are provided in Section 3.

Quantitative Differentiation Evidence Among Structural Analogs


Lipophilicity as a Selectivity Handle for Membrane Permeability

The target compound exhibits a computed logP (XLogP3-AA) of 3.6, placing it in the 'mid-lipophilic' range suitable for passive membrane permeability while avoiding excessive metabolic liability. In contrast, the 4-methyl analog (4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile, CAS 73318-20-4) has a lower molecular weight and is predicted to have a significantly lower logP (~2.0-2.5), while the 4-phenyl-2-oxo analog (6,7-dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile, CAS 89638-44-8) introduces a polar amide-like oxygen, reducing logP further despite its aryl substituent [1]. This ~1-1.5 log unit difference corresponds to approximately a 10- to 30-fold difference in octanol/water partition coefficient, translating to markedly different pharmacokinetic and solubility profiles [1].

Lipophilicity Drug-likeness Physicochemical property comparison

Hydrogen-Bond Donor Profile vs. 2-Oxo and N3-Substituted Analogs

The target compound features a single hydrogen-bond donor (the N3-H of the 1,4-dihydroquinazoline ring), which serves as a restrained, directional H-bond motif. In comparison, the 4-cyclohexyl-2-oxo congener (4-cyclohexyl-6,7-dimethyl-2-oxo-3H-quinazoline-8-carbonitrile, CAS 89638-43-7) possesses an additional H-bond acceptor (the C2 carbonyl oxygen) that can act as a dual HBA site, altering the pharmacophoric fingerprint and potentially enabling undesired off-target interactions . Furthermore, fully aromatized quinazoline-8-carbonitrile analogs lack the N3-H donor entirely, while N1-substituted derivatives eliminate the only donor center, shifting the HBD/HBA ratio from 1:2 to 0:3 [1]. This one-donor difference is measurable in silico and experimentally influences target selectivity in fragment-based screening libraries [2].

Hydrogen bonding Molecular recognition Pharmacophore comparison

Conformational Flexibility: Rotatable Bond Comparison

The target compound contains only one rotatable bond (the cyclohexyl-to-quinazoline linkage), while maintaining the ability to sample distinct chair conformers of the cyclohexyl ring. This is substantially fewer rotatable bonds than analogs bearing 4-phenyl, 4-benzyl, or extended alkyl chains (e.g., 4-propyl, 4-butyl) which add 2-4 additional rotatable bonds [1]. A lower rotatable bond count benefits molecular recognition by reducing the entropic penalty upon binding and improving ligand efficiency metrics [2]. The rigid 4-cyclohexyl group strikes a balance between steric bulk and conformational pre-organization that is readily distinguished from the freely rotating 4-methyl group in the trimethyl analog (CAS 73318-20-4) [1].

Conformational restriction Enthalpy-driven binding Fragment-based drug design

Cyclohexyl Ring Topology as a Steric and Lipophilic Differentiator

The saturated cyclohexyl substituent at C4 introduces a non-planar, chiral center that strongly influences the three-dimensional shape of the molecule, diverging from the flat aromatic character of 4-phenyl- and pyridyl-substituted bioisosteres [1]. This sp³-rich cyclohexyl group substantially impacts the fraction of sp³-hybridized carbon atoms (Fsp³), a metric correlated with clinical success in small-molecule drug discovery. The target compound has an Fsp³ of approximately 0.47 (8 sp³ carbons out of 17 total carbons), whereas the 4-phenyl analog has an Fsp³ of ~0.24 (4 sp³ carbons out of 17) [2]. The cyclohexyl moiety also provides a steric shield around the C4 position that can modulate metabolic stability and off-target selectivity differently than a planar phenyl ring [1].

Steric tuning Shape diversity Saturated ring scaffold

Synthetic Utility of the 8-Carbonitrile Handle

The 8-carbonitrile group in the target compound serves as a versatile synthetic handle for further elaboration–it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole, thiazole, or oxadiazole heterocycle . In the context of 6,7-dimethyl-1,4-dihydroquinazoline scaffolds, the nitrile at position 8 is synthetically orthogonal to modifications at C2 and N3, enabling sequential diversification without protecting-group manipulation. This contrasts with 2-oxo analogs (e.g., CAS 89638-43-7 and CAS 89638-44-8), where the C2 carbonyl restricts synthetic flexibility and can participate in unwanted ring-opening or rearrangement reactions during amide-bond-forming steps [1]. Though comparative synthetic yields or selectivities are not published for this specific scaffold, the 1,4-dihydro oxidation state is well-precedented to enable chemoselective N-alkylation and C2-amidation that are not accessible in the 2-oxo series [1].

Synthetic accessibility Late-stage functionalization Medicinal chemistry building block

High-Value Application Scenarios


Fragment-Based and Structure-Guided Kinase Campaigns

The compound's single hydrogen-bond donor (N3-H), mid-range lipophilicity (XLogP 3.6), and low rotatable bond count (nRotB = 1) make it a suitable fragment-sized core for kinase hinge-binding design. Its 1,4-dihydroquinazoline scaffold mimics the adenine ring system while offering a non-planar cyclohexyl substituent that can probe lipophilic sub-pockets inaccessible to flat aryl fragments [1]. Procurement of the target compound ensures retention of the critical N3-H donor for hinge interaction, which is lost in N1-alkylated or aromatized quinazoline analogs [2].

Systematic SAR Exploration of C4 Substituent Effects

The C4 cyclohexyl group provides a well-defined steric and electronic benchmark. When comparing matched molecular pairs (e.g., C4-cyclohexyl vs. C4-phenyl vs. C4-methyl), the cyclohexyl substituent consistently delivers higher Fsp³ (~0.47), greater molecular complexity (20 heavy atoms), and increased lipophilicity compared to smaller alkyl groups, while maintaining conformational rigidity. These measurable differences make the compound an ideal reference point for SAR tables quantifying the impact of C4 substitution on metabolic stability, CYP inhibition, and hERG liability [1].

Chemical Biology Probe Development via 8-Carbonitrile Handle

The 8-carbonitrile group is a latent functional handle that can be converted into a carboxylic acid for bioconjugation, an amine for fluorophore attachment, or a bioisostere (tetrazole) for improving pharmacokinetic properties. The 1,4-dihydro oxidation state preserves the C2 position for independent modification, enabling dual-warhead probe design. Researchers should select this compound over 2-oxo-8-carbonitrile analogs when C2 diversification is planned alongside 8-position functionalization [3].

Custom Library Synthesis with a Scaffold-Unique Building Block

Suppliers list the compound at ≥97% purity (CAS 89638-33-5), making it immediately suitable for parallel synthesis workflows. The 4-cyclohexyl-6,7-dimethyl substitution pattern is unique among commercially available dihydroquinazoline-8-carbonitriles, offering a scaffold topology that is both shape-diverse and underexplored. For CROs and internal medicinal chemistry groups seeking to expand their proprietary compound collections with sp³-rich, non-flat heterocyclic cores, this compound directly addresses the need for scaffold novelty without the overhead of multi-step custom synthesis [2].

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